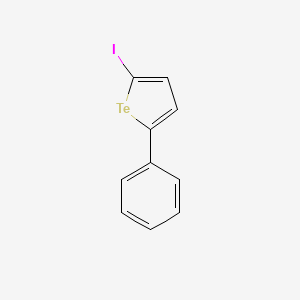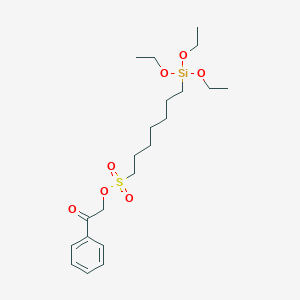
Tellurophene, 2-iodo-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurophene, 2-iodo-5-phenyl-, is a derivative of tellurophene, which is a heterocyclic compound containing tellurium. Tellurophenes are the tellurium analogues of thiophenes and selenophenes. The incorporation of tellurium into the aromatic ring imparts unique properties to the compound, making it of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of tellurophene derivatives, including 2-iodo-5-phenyl-tellurophene, typically involves metal-catalyzed cross-coupling reactions. One common method is the reaction of 2-iodo-5-phenyl-tellurophene with tellurium tetrachloride in the presence of a suitable catalyst . Another approach involves the use of sodium telluride with diacetylene in methanol at low temperatures
Analyse Chemischer Reaktionen
Tellurophene, 2-iodo-5-phenyl-, undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions, such as the Sonogashira coupling reaction to form ethynylene-linked bistellurophenes.
Common reagents used in these reactions include tellurium tetrachloride, sodium telluride, and various catalysts like palladium and platinum compounds. Major products formed from these reactions include telluroketones and ethynylene-linked bistellurophenes .
Wissenschaftliche Forschungsanwendungen
Tellurophene, 2-iodo-5-phenyl-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of tellurophene, 2-iodo-5-phenyl-, involves its interaction with molecular targets through its tellurium atom. The tellurium atom’s strong polarizability and ability to form stable bonds with carbon make it a key player in the compound’s reactivity. The pathways involved in its reactions often include metal-catalyzed processes, where the tellurium atom interacts with the catalyst to facilitate bond formation or cleavage .
Vergleich Mit ähnlichen Verbindungen
Tellurophene, 2-iodo-5-phenyl-, can be compared with other similar compounds such as thiophene, selenophene, and furan. The uniqueness of tellurophene lies in its tellurium atom, which imparts different electronic properties compared to sulfur in thiophene or selenium in selenophene. The order of decreasing aromaticity among these compounds is: benzene > thiophene > selenophene > tellurophene > furan .
Similar compounds include:
Thiophene: A sulfur-containing analogue with higher aromaticity.
Selenophene: A selenium-containing analogue with properties intermediate between thiophene and tellurophene.
Furan: An oxygen-containing analogue with lower aromaticity compared to tellurophene.
Eigenschaften
CAS-Nummer |
851761-85-8 |
|---|---|
Molekularformel |
C10H7ITe |
Molekulargewicht |
381.7 g/mol |
IUPAC-Name |
2-iodo-5-phenyltellurophene |
InChI |
InChI=1S/C10H7ITe/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
HQXHRGLBVIGDAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C([Te]2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)

![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
![Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane](/img/structure/B14183467.png)




![2-{3-[Dimethyl(octadecyl)silyl]propoxy}propane-1,2,3-tricarboxylic acid](/img/structure/B14183497.png)


![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)
![(1R,2R)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14183537.png)
